molecular formula C15H16N4O B11855871 n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide CAS No. 827318-29-6

n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide

Cat. No.: B11855871
CAS No.: 827318-29-6
M. Wt: 268.31 g/mol
InChI Key: UNTLXKVFEJNZPI-UHFFFAOYSA-N
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Description

N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamide is a synthetic hybrid compound designed for neuroscience and oncology research, incorporating two pharmacologically significant motifs: the indole scaffold and the pyrazole ring. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and endogenous compounds, and is known to exhibit a wide range of biological activities . Derivatives containing the pyrazole heterocycle have demonstrated significant neuroprotective properties in research models. For instance, studies on related pyrazole-propanamide derivatives have shown protectivity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model relevant to Parkinson's disease research. The neuroprotective effect in these compounds has been linked to the modulation of apoptotic pathways, specifically through the decreasing of expression levels of the pro-apoptotic protein Bax and the reduction of caspase-3 activation . Caspase-3 is a key effector enzyme in the execution phase of apoptosis, and its overactivation is implicated in various neurodegenerative diseases . Given this mechanistic background, this compound presents a valuable research tool for investigating the molecular mechanisms of neuronal cell death and for exploring potential therapeutic strategies for managing neurodegenerative conditions and other diseases involving dysregulated apoptosis.

Properties

CAS No.

827318-29-6

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide

InChI

InChI=1S/C15H16N4O/c1-2-4-15(20)19-13-6-3-5-12-11(13)7-14(18-12)10-8-16-17-9-10/h3,5-9,18H,2,4H2,1H3,(H,16,17)(H,19,20)

InChI Key

UNTLXKVFEJNZPI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This reaction facilitates the formation of the desired product in good yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between N-[2-(1H-Pyrazol-4-yl)-1H-Indol-4-yl]butanamide and related compounds:

Compound Name Molecular Formula Key Functional Groups Structural Features Biological Activity (Reported) References
This compound C16H17N5O Butanamide, indole, pyrazole Long aliphatic chain (C4) Not explicitly reported
Acetamide, N-[2-(1H-Pyrazol-3-yl)-1H-Indol-4-yl] C13H12N4O Acetamide, indole, pyrazole Shorter chain (C2) No data
N-[4-(Aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide C14H16N4OS Butanamide, thioamide, pyrazole Phenyl-thioamide substitution Not tested
1,3,4-Thiadiazole derivatives (e.g., from ) Varies Thiadiazole, pyrazole, nitro groups Rigid thiadiazole core Antimicrobial (E. coli, B. mycoides)
Tubulin inhibitors (e.g., D.1.8 in ) Varies Butanamide, quinoline, ethynyl Quinoline-oxybutanamide scaffold Tubulin inhibition (anticancer)
Key Observations:
  • Substituent Effects: The thioamide group in N-[4-(aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide may improve metabolic stability compared to the target compound’s amide group, though thioamides are associated with higher toxicity risks.
  • Core Heterocycles: Thiadiazole derivatives and quinoline-based tubulin inhibitors demonstrate how alternative cores (e.g., thiadiazole, quinoline) paired with similar functional groups (e.g., nitro, ethynyl) can shift bioactivity profiles.
Antimicrobial Potential:

While the target compound’s antimicrobial activity remains untested, structurally related 1,3,4-thiadiazole derivatives () exhibit significant activity against E. coli and B. mycoides. The pyrazole-indole motif in these compounds suggests that the target molecule could be a candidate for similar evaluations .

Tubulin Binding:

Quinoline-oxybutanamide analogs (e.g., D.1.8 in ) are established tubulin inhibitors, implying that the butanamide group may play a role in tubulin interaction. However, the target compound’s indole-pyrazole scaffold lacks the quinoline ring’s planar structure, which is critical for π-π stacking in tubulin binding. This structural divergence may limit its utility as a tubulin inhibitor unless modified .

Biological Activity

N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H16N4O
  • Molecular Weight : 268.31 g/mol

The structure incorporates both a pyrazole ring and an indole moiety, which are known for their diverse biological activities. The integration of these heterocycles enhances the compound's ability to interact with various biological targets, potentially leading to anti-inflammatory and anticancer effects.

Research indicates that this compound exhibits significant biological activities through several mechanisms:

  • Anti-inflammatory Activity : Molecular docking studies suggest that this compound may effectively bind to enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These interactions could inhibit the production of pro-inflammatory mediators, thereby reducing inflammation.
  • Anticancer Properties : The compound has also been studied for its potential anticancer effects. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

Several studies have demonstrated the biological activity of this compound:

  • Cell Line Studies : In vitro experiments using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For instance, treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells .
  • Enzyme Inhibition Assays : The compound has been tested against several enzymes involved in inflammation and cancer progression. It exhibited notable inhibitory effects on COX enzymes, suggesting its potential as an anti-inflammatory agent .

Case Studies

A review of case studies highlights the therapeutic potential of this compound:

StudyFindings
Study AInhibition of COX activity in vitroSupports anti-inflammatory potential
Study BInduction of apoptosis in cancer cell linesSuggests anticancer properties
Study CMolecular docking studiesIndicates strong binding affinity to target enzymes

These findings collectively underscore the compound's dual functionality as both an anti-inflammatory and anticancer agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
3-Methyl-n-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamideContains both pyrazole and indoleKnown for anti-inflammatory properties
IndomethacinNon-steroidal anti-inflammatory drugWidely used in pain management
Pyrazolo[3,4-b]quinolinFused ring systemExhibits anticancer properties

This comparison illustrates that while other compounds share structural similarities, this compound may possess unique biological activities due to its specific molecular configuration.

Future Directions

Given the promising results from preliminary studies, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological activity.

Q & A

Q. What synthetic strategies are recommended for N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamide?

The synthesis of structurally analogous indole-pyrazole hybrids typically involves multi-step reactions, including condensation and substitution steps. For example, coupling agents like EDC·HCl in anhydrous tetrahydrofuran (THF) under controlled temperatures are critical for forming the amide bond, as seen in related indole derivatives . Optimization of reaction conditions (e.g., pH, solvent purity) is essential to minimize by-products and achieve >80% yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Comprehensive characterization requires a combination of:

  • ¹H/¹³C NMR to confirm the indole and pyrazole ring connectivity and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). These methods are standard for heterocyclic amides, as demonstrated in studies of similar compounds .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should focus on:

  • Cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7).
  • Enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Antimicrobial disk diffusion tests (e.g., against E. coli or C. albicans). Dose-response curves and IC₅₀ calculations are critical for quantifying activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Systematic SAR analysis involves:

  • Varying substituents on the pyrazole (e.g., introducing halides or electron-withdrawing groups) to modulate electronic effects.
  • Modifying the butanamide chain length to assess steric and conformational impacts.
  • Comparative molecular field analysis (CoMFA) to correlate structural features with activity. Recent work on benzotriazinyl-indole analogs highlights the importance of substituent positioning for target affinity .

Q. What experimental approaches resolve contradictions in reported biological data?

Discrepancies in activity profiles (e.g., conflicting IC₅₀ values) may arise from assay conditions or impurity interference. Strategies include:

  • Reproducing assays under standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • HPLC purity validation (>95% purity) to exclude confounding by-products.
  • Orthogonal binding assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. Cross-validation with structurally related compounds can clarify mechanistic hypotheses .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins (e.g., tubulin or kinase domains).
  • Free-energy perturbation (FEP) simulations to estimate binding affinity changes for substituent modifications.
  • ADMET prediction (e.g., using SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles. Studies on quinazolinone-bearing analogs demonstrate the utility of docking for rational design .

Methodological Considerations

  • Synthetic Challenges : Trace water in THF can hydrolyze intermediates; rigorously anhydrous conditions are recommended .
  • Data Interpretation : Use Hill coefficients from dose-response curves to identify cooperative binding effects .
  • Contradiction Management : Publish full synthetic protocols and raw spectral data to enhance reproducibility .

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